Cas no 80433-79-0 ((1aS,2R,3S)-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol)
![(1aS,2R,3S)-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol structure](https://www.kuujia.com/scimg/cas/80433-79-0x500.png)
80433-79-0 structure
Product name:(1aS,2R,3S)-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol
(1aS,2R,3S)-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol Chemical and Physical Properties
Names and Identifiers
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- (1aS,2R,3S)-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol
- Benz(a)anthracene, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+)-
- (+)-(3S,4R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 80433-79-0
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- Inchi: InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17?,18-/m0/s1
- InChI Key: JNQSJMYLVFOQBK-WFFDWFOESA-N
- SMILES: C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O
Computed Properties
- Exact Mass: 278.094
- Monoisotopic Mass: 278.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 53Ų
Experimental Properties
- Density: 1.478
- Boiling Point: 567.5°C at 760 mmHg
- Flash Point: 297°C
- Refractive Index: 1.814
(1aS,2R,3S)-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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5. Back matter
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